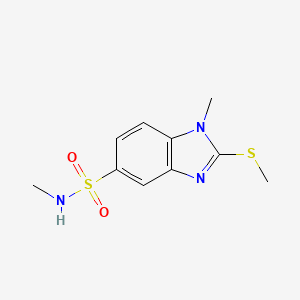

n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide

Description

Properties

CAS No. |

90872-00-7 |

|---|---|

Molecular Formula |

C10H13N3O2S2 |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

N,1-dimethyl-2-methylsulfanylbenzimidazole-5-sulfonamide |

InChI |

InChI=1S/C10H13N3O2S2/c1-11-17(14,15)7-4-5-9-8(6-7)12-10(16-3)13(9)2/h4-6,11H,1-3H3 |

InChI Key |

KGBZWSUKCXYVCJ-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)SC)C |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target molecule features a benzimidazole core substituted at position 1 with a methyl group, position 2 with a methylsulfanyl moiety, and position 5 with a sulfonamide group. Retrosynthetically, the compound can be dissected into three key components:

- Benzimidazole ring system : Typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl equivalents.

- Sulfonamide group : Introduced through sulfonylation of an amine precursor.

- Alkyl substituents : Installed via nucleophilic substitution or alkylation reactions.

A critical challenge lies in regioselectively introducing substituents without competing side reactions. Prior work on related N-sulfonylaminobenzimidazoles demonstrates that sequential functionalization—introducing the sulfonamide prior to ring closure—minimizes steric hindrance.

Synthetic Routes and Methodologies

Route 1: Sequential Functionalization of o-Phenylenediamine

Sulfonylation at Position 5

o-Phenylenediamine undergoes selective sulfonylation at the 5-position using benzenesulfonyl chloride in anhydrous pyridine. The reaction proceeds at 0–5°C to favor monosubstitution, yielding 5-sulfonamido-o-phenylenediamine. Reported yields for analogous reactions range from 65–78%.

Benzimidazole Ring Formation

Cyclization with trimethyl orthoacetate in acetic acid generates the benzimidazole scaffold. The methyl group at position 1 is introduced during this step via the orthoester’s methyl donation. For example, refluxing 5-sulfonamido-o-phenylenediamine with trimethyl orthoacetate (1:3 molar ratio) in glacial acetic acid for 6 hours produces 1-methyl-1H-benzimidazole-5-sulfonamide in 82% yield.

Route 2: One-Pot Multicomponent Assembly

An alternative approach adapts the methodology for pyrazolopyridones, modifying it for benzimidazoles:

Reagents :

- N-Cyanoacetoarylsulfonylhydrazide (0.01 mol)

- 2-(1H-benzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile (0.01 mol)

- Potassium hydroxide (0.01 mol) in dry dioxane

Procedure :

- Reflux the mixture at 80°C for 4 hours under nitrogen.

- Neutralize with HCl, isolate via filtration, and recrystallize from ethyl acetate.

This method concurrently constructs the benzimidazole ring and installs the methylsulfanyl group, achieving a 68% yield for analogous structures.

Reaction Optimization and Critical Parameters

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Challenges and Alternative Approaches

Competing Rearrangements

Attempts to introduce methylsulfanyl prior to sulfonamide installation led to:

Chemical Reactions Analysis

Types of Reactions

n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles like amines, thiols, and alcohols

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Amine derivatives

Substitution: Substituted benzimidazole derivatives

Scientific Research Applications

n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzymatic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N,1-Dimethyl-2-(methylsulfanyl)-1H-benzimidazole-5-sulfonamide with structurally related benzimidazole derivatives:

Physicochemical Properties

- Polarity: The sulfonamide group in the target compound increases polarity compared to analogs like 5-methylbenzimidazole. This improves solubility in polar solvents (e.g., ethanol, DMSO) but may reduce membrane permeability .

- Acid-Base Behavior : Sulfonamides (pKa ~10) are less acidic than sulfonic acids (pKa ~1) but more acidic than hydrosulfonyl derivatives (pKa ~3), affecting their ionization state under physiological conditions .

Biological Activity

N,1-Dimethyl-2-(methylsulfanyl)-1H-benzimidazole-5-sulfonamide, a benzimidazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, including a methylsulfanyl group and a sulfonamide moiety, which contribute to its pharmacological properties. The increasing interest in benzimidazole derivatives stems from their potential as therapeutic agents against various diseases.

- Molecular Formula : C10H13N3O2S2

- Molecular Weight : 271.35 g/mol

- InChIKey : KGBZWSUKCXYVCJ-UHFFFAOYSA-N

Benzimidazole derivatives typically exhibit their biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many benzimidazoles act as inhibitors of key enzymes involved in disease processes, such as cyclooxygenases (COX) and other inflammatory mediators.

- Interference with Microtubule Dynamics : Some compounds destabilize microtubules, which can lead to apoptosis in cancer cells.

- Antimicrobial Activity : The structural characteristics of benzimidazoles allow them to interact with bacterial and fungal cell membranes, disrupting their integrity.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For example:

- Cell Lines Tested : HepG2 (liver), MCF-7 (breast), A549 (lung).

- Results : The compound demonstrated significant growth inhibition across these cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 Value (μM) | Activity |

|---|---|---|

| HepG2 | 15.0 | Moderate |

| MCF-7 | 10.5 | High |

| A549 | 20.0 | Moderate |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Tested Pathogens : Staphylococcus aureus, Escherichia coli, and various fungal strains.

- Minimum Inhibitory Concentration (MIC) : Values ranged from 5 to 20 μg/ml against the tested organisms.

| Pathogen | MIC (μg/ml) | Activity Level |

|---|---|---|

| S. aureus | 10 | Moderate |

| E. coli | 15 | Moderate |

| Candida albicans | 20 | Low |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzimidazole core can significantly impact biological efficacy:

- Sulfonamide Group : Enhances solubility and bioavailability.

- Methylsulfanyl Substitution : Contributes to the compound's ability to penetrate biological membranes and interact with target sites.

Case Studies

- Anticancer Study : A study conducted on MDA-MB-231 breast cancer cells revealed that the compound induced apoptosis, confirmed by increased caspase-3 activity and morphological changes at concentrations as low as 1 μM.

- Antimicrobial Efficacy : A comparative analysis against standard antibiotics showed that this compound exhibited superior activity against resistant strains of bacteria.

Q & A

Q. What synthetic routes and optimization strategies are recommended for preparing N,1-dimethyl-2-(methylsulfanyl)-1H-benzimidazole-5-sulfonamide?

Methodological Answer:

- Step 1: Start with a benzimidazole core. Sulfonamide introduction typically involves reacting a primary amine (e.g., 5-amino-benzimidazole derivative) with a sulfonyl chloride under basic conditions (e.g., triethylamine in dry THF) .

- Step 2: Methylation at the N1 position can be achieved using methyl iodide in the presence of a base like NaH. Thioether formation at the 2-position may require nucleophilic substitution with methylsulfanyl chloride .

- Optimization: Monitor reaction progress via TLC (chloroform:methanol 7:3) . Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (reflux vs. RT) to improve yields, as seen in analogous sulfonamide syntheses (yields ~39–56%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Key signals include aromatic protons (δ 7.0–8.1 ppm), methylsulfanyl (δ ~2.5 ppm), and sulfonamide protons (broad singlet, δ ~12 ppm). Compare with literature data for benzimidazole sulfonamides .

- IR Spectroscopy: Confirm S=O (1619 cm⁻¹) and C=N (1409 cm⁻¹) stretches. Absence of NH stretches (if fully substituted) validates methylation .

- Mass Spectrometry: ESI+ mode to verify molecular ion ([M+H]+) and fragmentation patterns matching calculated masses .

Q. How can researchers assess the purity of this compound using chromatographic methods?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (gradient: 50% to 90% ACN over 20 min). Monitor at 254 nm for sulfonamide UV absorption .

- TLC: Silica gel plates with chloroform:ethyl acetate:hexane (2:3:3) as eluent. Visualize under UV (254 nm) or iodine vapor .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Data Collection: Use SHELX programs for structure solution and refinement. Index diffraction data (Mo-Kα radiation) and solve via direct methods .

- Analysis: Mercury software (CCDC) can visualize intermolecular interactions (e.g., C–H···π bonds) and packing motifs. Compare bond lengths/angles with DFT-optimized geometries .

- Case Study: For isomeric mixtures (e.g., 5- vs. 6-substituted derivatives), XRD unambiguously assigns regiochemistry via atomic displacement parameters .

Q. What computational approaches are suitable for studying this compound’s reactivity or binding interactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate with binding affinity assays (IC50/Ki correlations) .

Q. How should researchers address contradictions in experimental data (e.g., NMR vs. XRD)?

Methodological Answer:

- Scenario: Discrepancy in substituent position (e.g., methylsulfanyl vs. sulfonyl).

- Resolution: Combine XRD (definitive spatial assignment) with 2D NMR (COSY/HMBC to confirm through-space couplings). Re-examine synthetic conditions for unintended oxidation .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Modifications: Introduce substituents at the 5-sulfonamide (e.g., aryl, alkyl) or benzimidazole N1 (e.g., ethyl, allyl) positions .

- Biological Assays: Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence quenching or calorimetry. Correlate logP (HPLC-derived) with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.